Comparative Polymerization Shrinkage: Methacrylate vs. Acrylate Functionality
In comparative studies of multifunctional (meth)acrylate monomers, methacrylate-based systems consistently exhibit lower volume shrinkage during polymerization than their acrylate-based analogs. This is a class-level property where the shrinkage for methacrylates is less than that for acrylates due to differences in monomer molar volume and the reduced mobility of the propagating radical [1]. While a direct, side-by-side comparison of PETMA with PETA under identical conditions is not available in the current literature, this class-level inference is supported by studies showing typical volume shrinkage for multifunctional methacrylates ranging from 3.5% to 13.5%, with methacrylates consistently at the lower end of this spectrum [2]. This property is critical for applications where dimensional stability and low internal stress are paramount.
| Evidence Dimension | Polymerization Volume Shrinkage |
|---|---|
| Target Compound Data | Class-level data for multifunctional methacrylates: Shrinkage lower than acrylate analogs [1] |
| Comparator Or Baseline | Multifunctional acrylate monomers (class-level baseline) |
| Quantified Difference | Typical volume shrinkage for multifunctional monomers ranges from 3.5% to 13.5%, with methacrylates exhibiting lower shrinkage than acrylates [2] |
| Conditions | Photopolymerization studies of multifunctional (meth)acrylates; class-level comparison of monomer types [REFS-1, REFS-2] |
Why This Matters
Lower shrinkage reduces internal stress and improves dimensional stability in precision applications like dental restoratives and optical coatings.
- [1] Bowman, C. N., et al. Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications. Biomaterials, 1999, 20(6), 491-503. View Source
- [2] Anseth, K. S., et al. Polymerization kinetics and volume relaxation behavior of photopolymerized multifunctional monomers producing highly crosslinked networks. Journal of Polymer Science Part A: Polymer Chemistry, 1994, 32(1), 139-147. View Source
